Structural Comparison: (5-methyl-1H-indol-3-yl)methanamine vs. N,N-Dimethyl-5-methylgramine - Impact on Synthetic Versatility
The target compound possesses a free primary amine (-CH2NH2) at the indole 3-position, which is a critical handle for further derivatization [1]. In contrast, 5-methylgramine (CAS 30218-58-7) features a tertiary amine (-CH2N(CH3)2) . This structural divergence dictates that only the target compound can serve as a nucleophilic building block for amide bond formation, reductive amination, or urea synthesis without prior deprotection steps.
| Evidence Dimension | Functional Group at Indole 3-Position |
|---|---|
| Target Compound Data | Primary amine (-CH2NH2) |
| Comparator Or Baseline | 5-Methylgramine (tertiary amine: -CH2N(CH3)2) |
| Quantified Difference | Qualitative functional group difference |
| Conditions | Structural analysis based on PubChem and ChemSpider entries. |
Why This Matters
Procurement of the specific primary amine is mandatory for synthetic pathways requiring a reactive nucleophilic center; the N,N-dimethyl analog is synthetically inert in these contexts.
- [1] PubChem. (2021). Compound Summary for CID 28806261: (5-methyl-1H-indol-3-yl)methanamine. National Center for Biotechnology Information. View Source
